molecular formula C13H19N2O3+ B1263846 N-caffeoylputrescinium(1+)

N-caffeoylputrescinium(1+)

Cat. No.: B1263846
M. Wt: 251.3 g/mol
InChI Key: KTZNZCYTXQYEHT-GQCTYLIASA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing N-caffeoylputrescinium(1+) within Natural Product Chemistry

N-caffeoylputrescinium(1+) belongs to a large class of secondary metabolites known as hydroxycinnamic acid amides (HCAAs), also referred to as phenolamides. frontiersin.orgnih.gov These compounds are formed through the conjugation of a hydroxycinnamic acid, in this case, caffeic acid, with an amine via an amide bond. researchgate.net The amine component of N-caffeoylputrescinium(1+) is putrescine, an aliphatic polyamine. researchgate.net

The biosynthesis of HCAAs like N-caffeoylputrescine is an offshoot of the widespread phenylpropanoid pathway in plants. nih.gov The process involves a condensation reaction between caffeoyl-CoA, a derivative of caffeic acid, and putrescine. researchgate.netresearchgate.net This reaction is catalyzed by specific enzymes called N-acyltransferases. wiley.com The resulting N-caffeoylputrescine is a neutral molecule, but due to the basic nature of the putrescine moiety, it can readily accept a proton (H+) under physiological pH conditions to form the positively charged cation, N-caffeoylputrescinium(1+). nih.gov

HCAAs are widely distributed throughout the plant kingdom and can accumulate in various organs, often at high concentrations, particularly in response to injury or stress. frontiersin.orgnih.gov N-caffeoylputrescine has been identified in a diverse range of plant species, highlighting its conserved role in plant metabolism. nih.govnih.gov

Table 1: Chemical and Physical Properties of the Neutral Form, N-caffeoylputrescine This interactive table provides key identifiers and properties for the base molecule.

Property Value Source
IUPAC Name (E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide nih.gov
Molecular Formula C13H18N2O3 nih.gov
Molecular Weight 250.29 g/mol nih.gov

| Synonyms | Paucine, (E)-N-Caffeoylputrescine | nih.gov |

Significance of Investigating N-caffeoylputrescinium(1+) in Biological Systems

The investigation of N-caffeoylputrescinium(1+) and related HCAAs is significant due to their multifaceted roles in plant biology, particularly in growth, development, and defense. frontiersin.orgnih.govresearchgate.net Research has shown that these compounds are integral to how plants respond to both biotic and abiotic stresses. nih.govoup.com

Key Research Findings on Biological Significance:

Plant Defense: A primary function of HCAAs is to protect plants against pathogens and herbivores. nih.govresearchgate.net Their accumulation is a hallmark of the plant's immune response. frontiersin.orgnih.gov They can act as direct antimicrobial agents, inhibiting fungal growth and spore germination, or reinforce plant cell walls, creating a physical barrier against invaders. nih.gov For example, the accumulation of N-caffeoylputrescine is part of a defense strategy in wild tobacco plants against leafhoppers. researchgate.netresearchgate.net

Stress Response: The synthesis of N-caffeoylputrescine is often triggered by environmental stressors. Insect herbivory robustly increases the levels of this compound in plants like Nicotiana attenuata. wiley.comnih.gov This response is tightly regulated by the jasmonic acid (JA) signaling pathway, a major hormonal pathway for plant defense. researchgate.netwiley.comnih.govresearchgate.net

Growth and Development: Beyond defense, HCAAs are involved in various developmental processes. nih.gov These include flower development, tuberization, and cell division, although many of these roles are still under active investigation. frontiersin.orgresearchgate.net

Antioxidant Activity: In vitro studies have demonstrated that N-caffeoylputrescine possesses significant antioxidant properties, capable of scavenging free radicals. chemfaces.com This activity is attributed to the caffeoyl moiety and is a subject of interest for its potential applications in studying conditions linked to oxidative stress. biocrick.com

Table 2: Reported Biological Roles and Activities of N-caffeoylputrescine This interactive table summarizes key research findings on the compound's functions.

Biological Role/Activity Context Key Findings Source(s)
Plant Immunity Defense against pathogens Accumulates in response to infection; can possess antimicrobial properties and strengthen cell walls. frontiersin.orgnih.govnih.gov
Anti-herbivory Defense against insects Levels increase significantly upon insect feeding, regulated by the jasmonate pathway. researchgate.netwiley.comnih.gov
Antioxidant In vitro assays Exhibits potent radical-scavenging activity. chemfaces.combiocrick.com
Developmental Processes Plant physiology Implicated in flower development, tuberization, and cell division. nih.govresearchgate.net

| Neuroprotection | In vitro studies | Research suggests potential to protect neuronal cells from oxidative damage. | |

The ongoing research into N-caffeoylputrescinium(1+) continues to unravel the complex chemical strategies that plants employ for survival and interaction with their environment. Its role as a key metabolite in stress response and defense makes it a significant subject for future studies in plant science, biochemistry, and chemical ecology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N2O3+

Molecular Weight

251.3 g/mol

IUPAC Name

4-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butylazanium

InChI

InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18)/p+1/b6-4+

InChI Key

KTZNZCYTXQYEHT-GQCTYLIASA-O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)NCCCC[NH3+])O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NCCCC[NH3+])O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of N Caffeoylputrescinium 1+

Precursor Compounds and Initial Enzymatic Steps in N-caffeoylputrescinium(1+) Biosynthesis

The biosynthesis of N-caffeoylputrescinium(1+) begins with the formation of its two key precursors: the polyamine putrescine and the hydroxycinnamic acid derivative, caffeoyl-CoA.

Putrescine Biosynthesis: In plants, putrescine can be synthesized via two primary pathways originating from the amino acids ornithine and arginine. mdpi.comresearchgate.net

Ornithine Decarboxylase (ODC) Pathway: This is a direct, one-step pathway where the enzyme ornithine decarboxylase (ODC) catalyzes the decarboxylation of ornithine to produce putrescine. oup.comoup.com This pathway is prevalent in many plant species, although notably absent in some, such as Arabidopsis thaliana and other members of the Brassicaceae family. mdpi.comannualreviews.org

Arginine Decarboxylase (ADC) Pathway: This is a three-step pathway that is particularly important in plants, especially under stress conditions. mdpi.comwiley.com

The first step is the decarboxylation of arginine to agmatine (B1664431), catalyzed by arginine decarboxylase (ADC) . researchgate.net

Next, agmatine iminohydrolase (AIH) converts agmatine to N-carbamoylputrescine. researchgate.net

Finally, N-carbamoylputrescine amidohydrolase (CPA) hydrolyzes N-carbamoylputrescine to yield putrescine. researchgate.net

A third, less common pathway for putrescine synthesis from arginine has been proposed, involving the concerted action of ADC and an arginase/agmatinase (ARGAH) to convert arginine to agmatine and then directly to putrescine. nih.gov

Caffeoyl-CoA Biosynthesis: Caffeoyl-CoA is derived from the general phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce various phenolic compounds. Key enzymes in this pathway leading to caffeoyl-CoA include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). researchgate.net

Final Condensation Step: The final step in the formation of N-caffeoylputrescine is the condensation of putrescine and caffeoyl-CoA. This reaction is catalyzed by the enzyme putrescine hydroxycinnamoyltransferase (PHT) , which belongs to the BAHD family of acyltransferases. nih.govfrontiersin.org PHT facilitates the transfer of the caffeoyl group from caffeoyl-CoA to the amino group of putrescine, forming an amide bond and releasing Coenzyme A.

Intermediates and Branching Points in the N-caffeoylputrescinium(1+) Biosynthetic Pathway

The biosynthesis of N-caffeoylputrescinium(1+) involves several key intermediates that also serve as branching points to other metabolic pathways.

Putrescine as a Central Intermediate: Putrescine is a critical branching point. Besides being a precursor for N-caffeoylputrescine, it is the starting molecule for the synthesis of higher polyamines like spermidine (B129725) and spermine (B22157). researchgate.net These polyamines are essential for various cellular processes, including cell division and growth. The enzymes spermidine synthase (SPDS) and spermine synthase (SPMS) catalyze the sequential addition of aminopropyl groups (derived from S-adenosylmethionine) to putrescine.

Agmatine as an Intermediate: In the ADC pathway, agmatine is a key intermediate. researchgate.net It can be further metabolized not only to putrescine but can also be conjugated to hydroxycinnamic acids to form other HCAAs, such as coumaroylagmatine.

Caffeoyl-CoA as a Branching Point: Caffeoyl-CoA is a central intermediate in the phenylpropanoid pathway and a precursor to a wide array of secondary metabolites beyond N-caffeoylputrescine. It can be utilized for the synthesis of lignin, a major component of plant cell walls, as well as flavonoids and other phenolic compounds that have diverse functions in plant defense and signaling.

The allocation of these intermediates between the N-caffeoylputrescinium(1+) pathway and other metabolic routes is tightly regulated, often in response to developmental cues and environmental stresses.

Regulatory Mechanisms of N-caffeoylputrescinium(1+) Biosynthesis

The production of N-caffeoylputrescinium(1+) is meticulously controlled at multiple levels to ensure its synthesis aligns with the physiological needs of the plant.

Transcriptional Regulation of Biosynthetic Genes

The expression of genes encoding the biosynthetic enzymes for N-caffeoylputrescinium(1+) is a primary point of regulation.

Jasmonate Signaling: The jasmonate (JA) signaling pathway plays a crucial role in upregulating the biosynthesis of N-caffeoylputrescine, particularly in response to herbivory and wounding. researchgate.netnih.govwiley.com Treatment of plants like tomato with methyl jasmonate (MeJA) leads to a massive accumulation of caffeoylputrescine (B580379). nih.gov This induction is dependent on a functional JA perception and signaling cascade. nih.gov

Transcription Factors: The R2R3-MYB transcription factor, MYB8 , has been identified as a key regulator of HCAA biosynthesis in Nicotiana attenuata. researchgate.netnih.govoup.com MYB8 activates the transcription of several genes in the phenylpropanoid and polyamine pathways, including those encoding putrescine hydroxycinnamoyltransferase (PHT), leading to the accumulation of N-caffeoylputrescine and other phenolamides. researchgate.netoup.com Silencing of MYB8 results in a dramatic reduction of these defense compounds. oup.com In tomato, other homologous transcription factors are likely involved in the JA-mediated regulation of this pathway. researchgate.net

Post-transcriptional and Post-translational Modifications

Regulation also occurs after the transcription of genes into mRNA and the translation of mRNA into proteins.

Post-transcriptional Regulation: In plants, the regulation of polyamine biosynthesis at the post-transcriptional level is not as well understood as in animals. While animal ornithine decarboxylase (ODC) is subject to feedback regulation by an antizyme, this mechanism does not appear to operate in plants. annualreviews.orgnih.gov However, some evidence suggests that the translation of ODC mRNA in plants might be regulated, potentially through upstream open reading frames (uORFs) in the 5' untranslated region of the mRNA. oup.comkaust.edu.sa

Post-translational Regulation: There is evidence for post-translational regulation of arginine decarboxylase (ADC). In osmotically stressed oat leaves, spermine has been shown to inhibit the processing of the ADC proenzyme, thereby reducing its activity. researchgate.netnih.gov This suggests a feedback mechanism where a downstream product of the polyamine pathway can regulate an early enzymatic step.

Nutritional Influences on N-caffeoylputrescinium(1+) Metabolism

The availability of nutrients, particularly nitrogen, can significantly influence the biosynthesis of N-caffeoylputrescinium(1+).

Nitrogen Availability: As nitrogen is a key component of both putrescine (an amine) and caffeoyl-CoA (derived from the amino acid phenylalanine), the nitrogen status of the plant can impact the production of N-caffeoylputrescine. nih.gov Studies in Nicotiana attenuata have shown that while nitrogen availability significantly affects the levels of other nitrogen-containing defense compounds like nicotine, the levels of caffeoylputrescine are less influenced, suggesting a robust regulatory mechanism to maintain its production even under varying nitrogen conditions. nih.gov However, in maize shoots under potassium deficiency, an accumulation of putrescine derivatives, including N-caffeoyl putrescine, has been observed, along with the upregulation of arginine decarboxylase genes. frontiersin.org

Biological Roles and Functions of N Caffeoylputrescinium 1+

Involvement in Plant Growth and Development

N-caffeoylputrescinium(1+), often found as its conjugate N-caffeoylputrescine, is implicated in various aspects of plant growth and development. biosynth.comnih.gov These compounds are part of a larger group known as phenolamides or hydroxycinnamic acid amides, which are conjugates of phenolic compounds and polyamines. wiley.com Their presence and concentration are often tightly regulated and linked to specific developmental stages and organs.

Initially, organ-specific pools of phenolamides were thought to primarily function in developmental homeostasis. wiley.com For instance, in tobacco plants, N-caffeoylputrescine and its derivative, N-caffeoyl-GABA, are found in high concentrations in flower buds and open flowers, with decreasing amounts in floral leaves and green fruit, and are notably absent in vegetative tissues. nih.gov This distribution suggests a specialized role in reproductive development.

The biosynthesis of N-caffeoylputrescine is intricately linked with key plant hormones that regulate growth. The jasmonic acid (JA) signaling pathway, a crucial regulator of plant growth and defense, has been shown to transcriptionally regulate the accumulation of N-caffeoylputrescine in several solanaceous plants. wiley.comresearchgate.net For example, treatment with methyl jasmonate (MeJA) can lead to a massive accumulation of caffeoylputrescine (B580379) in tomato leaves by upregulating genes in the phenylpropanoid and polyamine pathways. researchgate.net This indicates that N-caffeoylputrescine is a downstream component of the JA signaling cascade, which is known to influence a wide array of developmental processes.

Furthermore, research in rice has identified specific enzymes, belonging to the BAHD N-acyltransferase family, that are responsible for the biosynthesis of various phenolamides, including N-caffeoylputrescine. oup.com The natural variation of these compounds in different rice tissues, such as leaves and grains, points towards their contribution to the developmental programs of both vegetative and reproductive organs. oup.com

Table 1: Distribution of N-caffeoylputrescine and a related compound in Tobacco (Nicotiana tabacum)

Plant TissueRelative Concentration of N-caffeoylputrescine & N-caffeoyl-GABA
Flower Buds+++
Open Flowers++
Floral Leaves+
Green Fruit+
Vegetative Tissues-
Data based on findings in Nicotiana tabacum. nih.gov

Contribution to Plant Physiological Processes

The involvement of N-caffeoylputrescinium(1+) and its related compounds extends to fundamental physiological processes that are essential for plant survival and function. One of the key roles identified is its function as an antioxidant. biosynth.com The chemical structure of N-caffeoylputrescine allows it to scavenge free radicals, thereby reducing oxidative stress within the plant. biosynth.com Oxidative stress can arise from various environmental challenges and metabolic activities, and the ability to mitigate its effects is crucial for maintaining cellular health and function.

The biosynthesis of N-caffeoylputrescine is a clear example of the integration of different metabolic pathways. It is formed through the condensation of a hydroxycinnamic acid (caffeic acid) and a polyamine (putrescine). wiley.com This process is catalyzed by specific enzymes known as hydroxycinnamoyl-CoA:polyamine transferases. mpg.de The regulation of these biosynthetic pathways is often a response to both internal developmental cues and external stimuli.

The jasmonate signaling pathway, which induces the production of N-caffeoylputrescine, is a central hub for regulating a plant's response to its environment. researchgate.net For example, the accumulation of this compound can be triggered by insect herbivory. wiley.com This suggests that N-caffeoylputrescine is part of the plant's induced chemical defense system, a key physiological response to biotic stress.

Table 2: Key Research Findings on the Physiological Roles of N-caffeoylputrescine

Research FocusOrganismKey FindingReference
Antioxidant ActivityVarious plant sourcesFunctions as an antioxidant, scavenging free radicals and reducing oxidative stress. biosynth.com
Biosynthesis RegulationNicotiana attenuataAccumulation is transcriptionally regulated by the jasmonic acid (JA) signaling pathway in response to insect feeding. wiley.com
Hormonal InductionTomato (Solanum lycopersicum)Exogenous methyl-jasmonate (MeJA) elicits massive accumulation of caffeoylputrescine in leaves. researchgate.net
Enzyme IdentificationRice (Oryza sativa)BAHD N-acyltransferases are responsible for the biosynthesis of N-caffeoylputrescine. oup.com

Role in Organismal Fitness and Adaptability

The ability of a plant to grow, develop, and respond to its environment ultimately determines its fitness—its success in survival and reproduction. N-caffeoylputrescinium(1+) and related phenolamides contribute significantly to a plant's fitness and its capacity to adapt to changing conditions.

A primary way N-caffeoylputrescine enhances fitness is through its role in plant defense. The accumulation of this compound in response to herbivore attack is a well-documented adaptive strategy. mpg.de In wild tobacco (Nicotiana attenuata), the accumulation of N-caffeoylputrescine and other phenolamides after herbivory is controlled by the transcription factor MYB8, which is activated by the jasmonic acid pathway. mpg.de This rapid chemical response can deter herbivores, thus protecting the plant from damage and increasing its chances of survival and reproduction.

Furthermore, N-caffeoylputrescine can be a precursor to more complex defense compounds. In Nicotiana attenuata, it is used to synthesize a novel compound, CPH (caffeoylputrescine-green leaf volatile), which provides resistance against Empoasca leafhoppers. researchgate.net This demonstrates how the modification of a core metabolite can lead to new defensive capabilities, highlighting the evolutionary plasticity of these metabolic pathways.

The genetic basis for the variation in N-caffeoylputrescine levels among different plant populations suggests that this trait is under selection. wiley.com The positive correlation between the levels of this compound and the strength of the jasmonate response indicates that natural selection has likely shaped the regulation of this metabolic pathway to optimize defense against local herbivore pressures. wiley.com This adaptability is crucial for plants to thrive in diverse and challenging environments. The role of such specialized metabolites in plant defense suggests they could be leveraged to enhance crop resistance to environmental stressors. biosynth.com

N Caffeoylputrescinium 1+ in Stress Responses

Abiotic Stress Responses

Abiotic stresses such as drought, high salinity, and extreme temperatures are major factors that can impede plant growth and productivity. Plants have evolved complex mechanisms to cope with these challenges, and compounds like N-caffeoylputrescinium(1+) are integral to these defense strategies. The accumulation of HCAAs is a notable response to various abiotic stressors, suggesting their protective role in plants.

Drought stress is a critical environmental factor that limits crop yields worldwide. Plants respond to water scarcity through a variety of physiological and biochemical adjustments. One of the key responses is the accumulation of compatible solutes, which help maintain cell turgor and protect cellular structures. Proline is a well-known osmolyte that accumulates under drought conditions. The regulation of proline accumulation is complex and involves various signaling pathways.

While direct evidence for the role of N-caffeoylputrescinium(1+) in drought is still emerging, the accumulation of HCAAs in response to water deficit suggests their involvement in drought tolerance mechanisms. These compounds may contribute to the osmotic adjustment of the plant, helping it to retain water and sustain physiological functions under stress. Furthermore, the antioxidant properties of HCAAs can help mitigate the oxidative stress that often accompanies drought.

High salinity in the soil is another major abiotic stress that adversely affects plant growth. Salinity stress has two components: osmotic stress, which is similar to drought, and ionic toxicity, caused by the excessive uptake of ions like sodium (Na⁺). Plants have developed mechanisms to maintain ion homeostasis, such as sequestering Na⁺ in vacuoles and regulating the transport of ions across membranes.

The role of HCAAs in salinity stress is linked to their ability to protect cellular structures and functions from the damaging effects of high ion concentrations. The accumulation of these compounds may help in the detoxification of the cell and the maintenance of membrane integrity. The putrescine component of N-caffeoylputrescinium(1+) is known to be involved in responses to salt stress, suggesting that N-caffeoylputrescinium(1+) could play a role in enhancing salt tolerance.

Both high and low temperatures can cause significant damage to plants. Heat stress can lead to the denaturation of proteins and damage to cell membranes, while cold stress can disrupt membrane fluidity and metabolic processes. Plants adapt to temperature stress by altering their metabolism and producing protective compounds.

The accumulation of HCAAs has been observed in response to both heat and cold stress. For instance, putrescine and spermidine (B129725) derivatives, which are types of HCAAs, have been found to accumulate in plants like wheat and tobacco under high temperatures. In the case of cold stress, putrescine has been closely associated with cold tolerance in various plants. Exogenous application of putrescine has been shown to improve the chilling tolerance of anthurium seedlings by reducing membrane lipid peroxidation and promoting antioxidant activities.

Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can cause significant damage to cellular components. Plants have a sophisticated antioxidant defense system to scavenge these harmful molecules. HCAAs are known to possess strong antioxidant properties.

The plant's response to abiotic stress is regulated by a complex network of signal transduction pathways. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) play crucial roles in mediating these responses.

The accumulation of HCAAs is often regulated by these signaling pathways. For example, in tomato, the accumulation of caffeoylputrescine (B580379) is tightly controlled by the jasmonate signaling pathway. Exogenous application of methyl jasmonate (MeJA) leads to a massive accumulation of caffeoylputrescine in tomato leaves, and this is correlated with the upregulation of genes involved in its biosynthesis. Similarly, putrescine has been shown to elicit ROS-dependent activation of the salicylic acid pathway, which is a key pathway in plant defense. This suggests that N-caffeoylputrescinium(1+) may be involved in the crosstalk between different signaling pathways that regulate the plant's response to abiotic stress.

Biotic Stress Responses

Biotic stresses are caused by living organisms, such as pathogens (fungi, bacteria) and herbivores. Plants have evolved a sophisticated immune system to defend themselves against these threats. This immune response often involves the production of a wide range of secondary metabolites with antimicrobial or anti-herbivore properties.

HCAAs are a significant class of compounds involved in plant defense against biotic stress. They can act directly as antimicrobial agents or contribute to the reinforcement of the plant cell wall, creating a physical barrier against invading pathogens. For example, the accumulation of HCAAs in the cell wall can make it more resistant to degradation by pathogen-secreted enzymes.

Caffeoylputrescine, in particular, has been identified as a key component of nonhost resistance in wild tobacco plants against leafhoppers. This indicates a direct role for this compound in deterring insect herbivores. The accumulation of HCAAs is often induced upon pathogen attack and is regulated by defense-related signaling pathways, including those mediated by jasmonic acid and salicylic acid.

Table 1: Research Findings on the Role of Caffeoylputrescine and HCAAs in Stress Responses

Stress TypePlant SpeciesKey Findings
Biotic Stress TomatoJasmonic acid signaling pathway tightly controls the accumulation of caffeoylputrescine. nih.govresearchgate.net
Biotic Stress Wild TobaccoCaffeoylputrescine-green leaf volatile compounds confer nonhost resistance to leafhoppers. nih.gov
General Stress VariousHCAAs are involved in cell wall strengthening and act as antimicrobial agents. frontiersin.orgnih.gov
Oxidative Stress VariousHCAAs act as free radical scavengers and are involved in ROS homeostasis. nih.gov
Cold Stress AnthuriumExogenous putrescine enhances chilling tolerance by reducing oxidative damage and promoting antioxidant activities. nih.gov
Abiotic Stress Wheat, TobaccoAccumulation of putrescine and spermidine derivatives (HCAAs) is induced by high temperatures. frontiersin.org

Defense Against Pathogens (Fungi, Bacteria, Viruses)

N-caffeoylputrescinium(1+), as a member of the hydroxycinnamic acid amides (HCAAs) class of secondary metabolites, is implicated in the multifaceted defense strategies that plants employ against a variety of pathogens, including fungi, bacteria, and viruses. The defensive role of HCAAs is generally attributed to two primary mechanisms: direct antimicrobial activity and reinforcement of the plant cell wall to impede pathogen invasion nih.gov.

Upon pathogen attack, plants can initiate a rapid accumulation of HCAAs at the site of infection. This response has been observed in various plant-pathogen interactions. For instance, in Arabidopsis thaliana, infection with the fungal pathogen Alternaria brassicicola leads to the accumulation of HCAAs, including p-coumaroylputrescine and feruloylputrescine, which are structurally related to N-caffeoylputrescine nih.gov. Studies on mutant plants unable to synthesize these compounds have demonstrated their increased susceptibility to this necrotrophic fungus, indicating the crucial role of HCAAs in disease resistance nih.gov.

The antimicrobial properties of HCAAs contribute directly to inhibiting the growth and development of pathogens. These compounds can disrupt cellular processes in fungi and bacteria, thereby limiting the spread of infection. Furthermore, the deposition of HCAAs into the plant cell wall serves to create a more robust physical barrier. This reinforcement of the cell wall makes it more difficult for pathogens to penetrate host tissues, a critical step in the infection process for many plant pathogens cam.ac.uknih.govnih.govresearchgate.net. The cross-linking of HCAAs within the cell wall matrix enhances its structural integrity, providing an effective defense against enzymatic degradation by pathogen-secreted enzymes.

While direct evidence for the antiviral activity of N-caffeoylputrescinium(1+) is not extensively documented, the general role of phenolic compounds in plant antiviral defense is well-established. It is plausible that N-caffeoylputrescinium(1+) could contribute to antiviral responses through similar mechanisms, such as interfering with viral replication or movement within the plant.

Interaction with Herbivores and Pest Resistance

N-caffeoylputrescinium(1+) and related HCAAs play a significant role in mediating plant interactions with herbivores, often acting as deterrents or toxins to reduce feeding damage and enhance pest resistance. The production of these compounds can be induced by herbivore feeding, forming a key component of the plant's chemical defense arsenal (B13267).

A notable example of the defensive role of a caffeoylputrescine derivative is seen in wild tobacco (Nicotiana attenuata). Research has identified a novel compound, a caffeoylputrescine-green leaf volatile (GLV), that confers non-host resistance to Empoasca leafhoppers. This finding highlights the specificity and effectiveness of caffeoylputrescine-based defenses in deterring certain insect pests.

Furthermore, studies on rice have shown that related HCAAs, such as N-feruloylputrescine and N-p-coumaroylputrescine, exhibit direct toxicity to the brown planthopper (Nilaparvata lugens), a major pest of rice. When these compounds were added to the insects' diet, they proved to be lethal, demonstrating their potential as natural insecticides.

The mechanism by which N-caffeoylputrescinium(1+) and its analogues confer resistance to herbivores can be multifaceted. They may act as feeding deterrents, making the plant tissue unpalatable to the insect. Additionally, these compounds can have toxic effects once ingested, interfering with the herbivore's metabolism, growth, and development. The accumulation of these defensive chemicals in plant tissues serves as an effective strategy to minimize damage from a wide range of insect pests.

Compound Class Specific Compound Example Affected Herbivore Observed Effect
Hydroxycinnamic Acid AmidesCaffeoylputrescine-green leaf volatileEmpoasca leafhoppersNon-host resistance
Hydroxycinnamic Acid AmidesN-feruloylputrescineBrown planthopperToxicity
Hydroxycinnamic Acid AmidesN-p-coumaroylputrescineBrown planthopperToxicity

Induced Systemic Resistance (ISR) and Systemic Acquired Resistance (SAR)

While direct studies explicitly detailing the role of N-caffeoylputrescinium(1+) in Induced Systemic Resistance (ISR) and Systemic Acquired Resistance (SAR) are limited, its connection to the jasmonic acid (JA) and salicylic acid (SA) signaling pathways provides a strong basis for its involvement in these systemic defense responses. ISR and SAR are two distinct pathways of induced immunity in plants, providing broad-spectrum and long-lasting protection against pathogens.

Jasmonic Acid (JA) Pathway and ISR: The jasmonic acid pathway is a key signaling cascade in plant defense, particularly against necrotrophic pathogens and chewing insects, and is central to the establishment of ISR. Research has demonstrated a clear link between JA signaling and the production of caffeoylputrescine. For example, in tomato plants, the application of methyl jasmonate (MeJA), a derivative of JA, leads to a significant accumulation of caffeoylputrescine nih.govresearchgate.net. This induction suggests that N-caffeoylputrescinium(1+) can act as a downstream defensive compound in the JA signaling pathway. Therefore, when a plant's ISR is triggered, often by beneficial root-colonizing microbes, the subsequent activation of the JA pathway could lead to the systemic production of N-caffeoylputrescinium(1+), contributing to the plant's enhanced defensive state.

Salicylic Acid (SA) Pathway and SAR: The salicylic acid pathway is crucial for inducing SAR, which is typically effective against biotrophic and hemibiotrophic pathogens. While the link between SA and caffeoylputrescine is less direct than with JA, some evidence suggests a crosstalk between these two major defense hormone pathways. The accumulation of HCAAs has been observed in response to pathogens that are known to trigger the SA pathway nih.gov. It is plausible that the activation of SAR could also modulate the biosynthesis of HCAAs, including N-caffeoylputrescinium(1+), as part of a broad-spectrum defense response. The interplay between SA and JA signaling is complex and can be either synergistic or antagonistic depending on the specific plant-pathogen interaction.

Signaling Pathway Key Hormone Associated Systemic Resistance Link to N-caffeoylputrescinium(1+)
Jasmonic Acid PathwayJasmonic Acid (JA)Induced Systemic Resistance (ISR)Accumulation is induced by JA signaling.
Salicylic Acid PathwaySalicylic Acid (SA)Systemic Acquired Resistance (SAR)Potential modulation of biosynthesis through pathway crosstalk.

Distribution and Localization of N Caffeoylputrescinium 1+

Tissue-Specific Distribution in Plants

N-caffeoylputrescinium(1+) and related phenylamides are found throughout the plant kingdom and have been detected in various organs, including roots, stems, leaves, flowers, and seeds. researchgate.net The reproductive organs, in particular, often exhibit high concentrations of these compounds, where they represent major phenolic constituents. researchgate.net

Research indicates that the distribution of HCAAs is not uniform and can be highly specific to certain tissues within an organ. For instance, in flowers, significant amounts of phenylamides are present in the anthers and ovaries, while being absent in the calyx and corolla. researchgate.net This specific localization suggests a role in reproductive processes.

The following table summarizes the general distribution of HCAAs, including compounds like N-caffeoylputrescine, in various plant tissues.

Plant OrganPresence of HCAAsReference
RootsPresent researchgate.net
StemsPresent researchgate.net
LeavesPresent researchgate.net
FlowersPresent (especially in anthers and ovaries) researchgate.net
SeedsPresent researchgate.net
TubersPresent researchgate.net

Subcellular Compartmentalization

The biosynthesis of HCAAs, such as N-caffeoylputrescinium(1+), is generally understood to occur in the cytosol. frontiersin.orgresearchgate.net From the cytosol, these molecules can be transported to different subcellular locations to perform their functions. A primary destination for HCAAs is the cell wall, where they are involved in structural reinforcement, particularly in response to wounding or pathogen attack. frontiersin.orgresearchgate.net Glutathione S-transferase (GST) may function as a carrier protein in the translocation of HCAAs to the plasma membrane for subsequent deposition into the cell wall. nih.govfrontiersin.org

Furthermore, HCAAs can be secreted into the apoplastic space, the area outside the plasma membrane, through the action of transporters such as those from the multidrug and toxin extrusion (MATE) family. nih.govfrontiersin.org While specific studies on the vacuolar sequestration of N-caffeoylputrescinium(1+) are limited, the vacuole is a known storage site for a wide array of secondary metabolites and could potentially be involved in regulating the cytosolic concentration of this compound.

Developmental Stage-Dependent Accumulation

The accumulation of N-caffeoylputrescinium(1+) and other HCAAs is not static throughout the life of a plant but is instead dynamically regulated according to the developmental stage. These compounds are implicated in a variety of growth and developmental processes, including tuberization, flower development, and senescence. researchgate.netnih.govfrontiersin.org

For example, studies in tobacco have shown a correlation between the content of certain HCAAs and developmental processes like cortical callus formation and in vitro flower formation. nih.gov The levels of these compounds appear to be influenced by plant hormones such as auxin and cytokinin, suggesting that their accumulation is tightly linked to developmental signaling pathways. nih.gov In the early growth stages of the root system of some plants, there can be a significant accumulation of related compounds, which may play a protective role against stresses. mdpi.com

The table below illustrates the association of HCAA accumulation with various plant developmental stages.

Developmental StageAssociation with HCAA AccumulationReference
GerminationMay serve as a nitrogen reserve for growth researchgate.net
Vegetative GrowthInvolved in cell division and expansion researchgate.netnih.govfrontiersin.org
FloweringAccumulation in reproductive organs researchgate.netresearchgate.net
TuberizationImplicated in the formation of tubers researchgate.netnih.govfrontiersin.org
SenescenceLevels may change during tissue aging researchgate.netnih.govfrontiersin.org

Exudation and Release Mechanisms

Plants can release a variety of chemical compounds from their roots into the surrounding soil, a process known as root exudation. This process is critical for nutrient acquisition, plant-microbe interactions, and responding to environmental stresses. nih.govunl.edu Root exudates include a wide array of primary and secondary metabolites, and phenolic compounds like HCAAs can be among them. mdpi.com

The release of these compounds can occur through passive diffusion or active transport mechanisms. nih.gov While direct evidence for the exudation of N-caffeoylputrescinium(1+) is not extensively documented, the secretion of HCAAs into the apoplast suggests a potential pathway for their release into the rhizosphere. nih.govfrontiersin.org Environmental stressors, such as nutrient deficiency or pathogen attack, are known to alter the composition and quantity of root exudates. researchgate.netmdpi.com It is plausible that under such conditions, the release of N-caffeoylputrescinium(1+) could be modulated to mediate interactions with the soil environment.

Degradation and Turnover of N Caffeoylputrescinium 1+

Enzymatic Degradation Pathways

Specific enzymatic pathways dedicated to the degradation of N-caffeoylputrescinium(1+) have not been extensively characterized in the scientific literature. However, based on the chemical structure of the molecule, a primary step in its breakdown is likely the hydrolysis of the amide bond that links the caffeic acid moiety to the putrescine moiety. This reaction would be catalyzed by an amidase or a similar hydrolase enzyme.

This initial cleavage would yield caffeic acid and putrescine, which would then enter their respective and well-documented degradation pathways. For instance, in plants, the biosynthesis of HCAAs like N-caffeoylputrescine is a reversible process, and the enzymes responsible for their formation, such as putrescine hydroxycinnamoyltransferases (PHTs), might also play a role in their hydrolysis under certain physiological conditions.

In microorganisms, a variety of hydrolases exist that could potentially cleave the amide bond of N-caffeoylputrescinium(1+). The subsequent degradation of the resulting caffeic acid and putrescine by microbial enzymes is well-established.

Table 1: Postulated Enzymatic Degradation of N-caffeoylputrescinium(1+)

StepReactionEnzyme Class (Postulated)Products
1Hydrolysis of amide bondAmidase / HydrolaseCaffeic acid, Putrescine
2aDegradation of Caffeic AcidDioxygenases, MethyltransferasesProtocatechuic acid, Ferulic acid, etc.
2bDegradation of PutrescineOxidases, Dehydrogenases, Transaminasesγ-aminobutyraldehyde, GABA, Succinate

Microbial Degradation and Biotransformation

The microbial breakdown of N-caffeoylputrescinium(1+) is anticipated to proceed through the degradation of its fundamental components, putrescine and caffeic acid. Various microorganisms possess the metabolic machinery to utilize these compounds as carbon and nitrogen sources.

Degradation of the Putrescine Moiety:

Bacteria have evolved several pathways to degrade putrescine. In Escherichia coli, two primary pathways lead to the formation of γ-aminobutyric acid (GABA). researchgate.net One pathway involves the direct conversion of putrescine to γ-aminobutyraldehyde by a putrescine aminotransferase, which is then oxidized to GABA by an aldehyde dehydrogenase. researchgate.net The other, more complex "Puu pathway," involves the γ-glutamylation of putrescine as an initial step, followed by a series of reactions to produce GABA. researchgate.net GABA is subsequently metabolized to succinate, which can enter the citric acid cycle. oup.com Marine bacteria have also been shown to degrade putrescine, mineralizing most of its carbon to CO2. asm.org

Degradation of the Caffeic Acid Moiety:

The microbial degradation of caffeic acid has been observed in various environments, including the human gut and anaerobic sludge. nih.govscielo.org.za Common initial reactions include the reduction of the propenoic acid side chain and dehydroxylation of the catechol ring. scielo.org.za For instance, under anaerobic conditions, caffeic acid can be transformed into 3-(3-hydroxyphenyl)propionic acid or 3-(4-hydroxyphenyl)propionic acid. nih.govresearchgate.net Further degradation can lead to the formation of simpler phenolic compounds like protocatechuic acid and 4-hydroxybenzoic acid, which are then subject to ring cleavage by dioxygenase enzymes. scielo.org.zawikipedia.org

Biotransformation:

Biotransformation of N-caffeoylputrescinium(1+) could also involve modifications other than complete degradation. For example, microbial enzymes could catalyze hydroxylation, methylation, or glycosylation of the molecule, altering its biological activity and solubility. The enzyme caffeate O-methyltransferase, for instance, is known to convert caffeic acid to ferulic acid, a reaction that could potentially occur on the intact N-caffeoylputrescinium(1+) molecule. wikipedia.org

Table 2: Key Microorganisms and Pathways in the Degradation of N-caffeoylputrescinium(1+) Components

ComponentMicroorganism (Example)Degradation PathwayKey Intermediates/Products
PutrescineEscherichia coliPuu Pathway, Transaminase Pathwayγ-aminobutyraldehyde, GABA, Succinate
PutrescineMarine BacteriaMineralizationCO2
Caffeic AcidGut MicrobiotaReduction, Dehydroxylation3-(3-hydroxyphenyl)propionic acid
Caffeic AcidAnaerobic Sludge Bacteriaβ-oxidation, Reductive dehydroxylationProtocatechuic acid, 4-Hydroxybenzoic acid

Analytical Methodologies for N Caffeoylputrescinium 1+ Research

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of N-caffeoylputrescinium(1+) from biological samples is its extraction and the preparation of a clean sample suitable for instrumental analysis. The choice of method is crucial to ensure high recovery and minimize the degradation of the target analyte.

For biogenic amines and their derivatives, a common approach involves extraction with an acidic solution. For instance, a validated method for biogenic amines in agricultural products utilizes 0.4 M perchloric acid for extraction. nih.gov The sample is typically homogenized and extracted twice with the acid solution. The combined supernatants are then collected and brought to a final volume. nih.gov This extract is subsequently filtered, often through a standard laboratory filter paper, to remove solid debris. nih.gov

Further purification, known as sample clean-up, is often necessary to remove interfering compounds from the matrix. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. pjoes.com In SPE, the crude extract is passed through a cartridge containing a solid adsorbent. The analyte of interest is retained on the solid phase while impurities are washed away. The purified analyte is then eluted from the cartridge with a small volume of an appropriate solvent. pjoes.com The eluate can then be concentrated, often by evaporation under a stream of nitrogen, and reconstituted in a solvent compatible with the subsequent chromatographic analysis. pjoes.com

Chromatographic Separation Methods

Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture. journalagent.com The principle involves a mobile phase (a liquid or gas) that carries the sample mixture through a stationary phase (a solid or a liquid coated on a solid support). journalagent.comresearchgate.net Components in the mixture separate based on their differential interactions with the stationary and mobile phases. researchgate.netiyte.edu.tr For a complex molecule like N-caffeoylputrescinium(1+), chromatographic separation is essential to isolate it from other structurally similar compounds present in the extract.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like N-caffeoylputrescinium(1+). mdpi.comnih.gov The method employs high pressure to pump a liquid mobile phase through a column packed with a solid stationary phase. eag.com

Reversed-phase HPLC is particularly common for separating phenolic compounds and biogenic amines. researchgate.net In this mode, the stationary phase is nonpolar (e.g., C18 or C30 silica), and the mobile phase is a more polar solvent mixture. pjoes.comresearchgate.net A typical mobile phase for similar compounds consists of a gradient mixture of an aqueous solvent (often containing an acid like formic acid to control pH and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The separation occurs as components elute from the column at different times based on their hydrophobicity.

For detection, a Diode-Array Detector (DAD) or a UV-Vis detector is frequently used, set at a wavelength where the analyte exhibits maximum absorbance. pjoes.comresearchgate.net The time it takes for the analyte to pass through the column, known as the retention time, is a characteristic identifier under specific conditions. nih.gov

Table 1: Example HPLC Parameters for Analysis of Related Phenolic Compounds

Parameter Value Source
Column Kinetex C18 (150 × 4.6 mm, 5 µm) nih.gov
Mobile Phase Isocratic elution with Water:Methanol (50:50) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 272 nm nih.gov

| Column Temperature | 26 °C | nih.gov |

Gas Chromatography (GC) is another powerful separation technique, primarily suited for volatile or semi-volatile compounds that are thermally stable. journalagent.com In GC, the mobile phase is an inert gas (like helium or nitrogen) and the stationary phase is a high-boiling-point liquid coated on a solid support inside a capillary column. jeolusa.com The sample is vaporized in a heated injector and carried through the column by the gas. Separation is achieved based on the compounds' different boiling points and affinities for the stationary phase. jeolusa.com

While N-caffeoylputrescinium(1+) itself is non-volatile, it can be analyzed by GC after a chemical modification step called derivatization, which converts it into a more volatile and thermally stable form. The use of GC-MS for the analysis of the related compound N-caffeoylputrescine is documented in the NIST (National Institute of Standards and Technology) spectral library, indicating the viability of this approach. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography technology. mdpi.comresearchgate.net It operates on the same principles as HPLC but utilizes columns packed with much smaller particles (typically less than 2 µm). researchgate.net This results in substantially higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional HPLC. austinpublishinggroup.com

The analysis of N-caffeoylputrescine has been performed using a Waters Acquity UPLC System, confirming the application of this advanced technique. nih.gov The higher pressure tolerance of UPLC systems allows for the use of these smaller particles, which enhances separation efficiency. measurlabs.com This leads to narrower peaks, allowing for better separation of complex mixtures and more accurate quantification. researchgate.net The increased speed also boosts sample throughput, which is advantageous in research and quality control settings. austinpublishinggroup.com

Spectrometric Detection and Quantification

Following chromatographic separation, a detector is required to identify and quantify the eluted compounds. Spectrometric methods, especially mass spectrometry, are the preferred choice for the definitive identification of N-caffeoylputrescinium(1+).

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. jeolusa.comuomustansiriyah.edu.iq When coupled with a chromatographic system (LC-MS or GC-MS), it provides highly specific and sensitive detection. measurlabs.comtechnologynetworks.com The mass spectrometer ionizes the molecules eluting from the chromatography column, separates the resulting ions based on their m/z, and records their relative abundance. uomustansiriyah.edu.iq The mass of the molecular ion can confirm the molecular weight of the compound. nih.gov

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and is a powerful tool for structural elucidation. eag.comnih.gov In an LC-MS/MS experiment, a specific ion (the precursor ion) corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are then detected. eag.com This fragmentation pattern is unique to the molecule's structure and serves as a highly specific fingerprint for identification, even in complex matrices. nih.gov

Experimental data for N-caffeoylputrescine, the conjugate base of N-caffeoylputrescinium(1+), has been obtained using LC-MS/MS with an LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) instrument. nih.gov Analysis was performed in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]+ is observed, while in negative mode, the deprotonated molecule [M-H]- is seen. nih.gov

Table 2: LC-MS/MS Data for N-caffeoylputrescine in Positive Ion Mode

Parameter Value
MS Type LC-MS
MS Level MS2
Precursor Type [M+H]+
Precursor m/z 251.1407
Instrument Type LC-ESI-QTOF
Ionization Mode Positive
Collision Energy 6V
Retention Time 2.22 min
Top 5 Peaks (m/z) 251.13988, 163.03917, 89.10799, 135.04602, 145.02696

Source: PubChem CID 5280559 nih.gov

Table 3: LC-MS/MS Data for N-caffeoylputrescine in Negative Ion Mode

Parameter Value
MS Type LC-MS
MS Level MS2
Precursor Type [M-H]-
Precursor m/z 249.1228
Instrument Type LC-ESI-QTOF
Ionization Mode Negative
Collision Energy 6V
Retention Time 2.42 min
Top 5 Peaks (m/z) 249.12363

Source: PubChem CID 5280559 nih.gov

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental technique for the analysis of N-caffeoylputrescinium(1+) and related hydroxycinnamic acid amides. The UV spectrum of these compounds is dictated by the electronic transitions within the caffeoyl moiety.

Detailed Research Findings: N-caffeoylputrescine in water exhibits characteristic UV absorption peaks at approximately 219, 235, 295, and 320 nm. tandfonline.com This spectral profile is noted to be very similar to that of caffeic acid, which is expected due to the shared chromophore. tandfonline.com The detection wavelength for quantitative analysis of caffeoylputrescine (B580379) has been set at 317 nm in some high-performance liquid chromatography (HPLC) methods. tjpr.org In studies involving tomato leaf extracts, phenolic compounds, including caffeoylputrescine, were quantified by determining the peak area at 280, 320, and 350 nm. mdpi.com The UV spectra of N-(E)-caffeoylputrescine have been shown to be identical to authentic standards, further confirming its identity in analytical studies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of N-caffeoylputrescinium(1+). Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Detailed Research Findings: The ¹H-NMR spectrum of N-caffeoylputrescine reveals characteristic signals for the protons of the caffeoyl and putrescine moieties. In deuterium (B1214612) oxide, the spectrum shows three aromatic protons (a singlet at δ 6.88 and a triplet formed by partially overlapping doublets at δ 6.76). tandfonline.com Two vinyl protons are observed as doublets at δ 7.10 and δ 6.11 with a coupling constant (J value) of 15.0 c/s, characteristic of a trans configuration. tandfonline.com The proton adjacent to the carbonyl group shows a downfield chemical shift due to the deshielding effects of the conjugated carbonyl group and the aromatic ring. tandfonline.com

In a study of N-p-coumaroyl-N'-caffeoylputrescine, the ¹H-NMR spectrum in deuterated methanol (CD₃OD) showed signals for the alkyl fragments at δ 3.17 and 1.46. mdpi.com The aromatic region displayed signals at δ 7.38, 6.93, 6.83, 6.79, and 6.74, indicative of the two aromatic rings. mdpi.com

The ¹³C-NMR spectrum provides complementary information on the carbon skeleton. For N-p-coumaroyl-N'-caffeoylputrescine, a total of 22 carbon signals were observed, with a key signal at δ 165.3 indicating two carbonyl carbons. mdpi.com In the Heteronuclear Single Quantum Coherence (HSQC) spectrum, correlations between carbon and proton signals (e.g., δC 38.3 with δH 3.17, and δC 26.8 with δH 1.46) allowed for the precise assignment of protons to their corresponding carbons in the alkyl chain. mdpi.com

Table 1: ¹H-NMR and ¹³C-NMR Data for the Caffeoyl Moiety of a Related Compound (N-p-coumaroyl-N'-caffeoylputrescine) mdpi.comresearchgate.net

Position¹³C (ppm)¹H (ppm, J in Hz)
1'126.7
2'110.27.14 (d, 1.92)
3'148.0
4'148.6
5'115.36.82 (d, 8.16)
6'121.87.05 (dd, 8.16, 1.96)
7'141.17.48 (d, 15.77)
8'117.16.44 (d, 15.61)
9'168.2

Note: Data is for the caffeoyl portion of N-p-coumaroyl-N'-caffeoylputrescine, which provides a close approximation for the expected shifts in N-caffeoylputrescinium(1+).

Advanced Hyphenated Techniques (e.g., CE-MS, SFC)

Advanced hyphenated techniques, which couple a separation method with a detection method, are powerful for analyzing complex mixtures containing N-caffeoylputrescinium(1+). Capillary Electrophoresis-Mass Spectrometry (CE-MS) is particularly well-suited for the analysis of charged and polar analytes like N-caffeoylputrescinium(1+). casss.orgasiapharmaceutics.info

Detailed Research Findings: CE-MS combines the high separation efficiency of capillary electrophoresis, which separates molecules based on their electrophoretic mobility, with the high sensitivity and mass accuracy of mass spectrometry. casss.org This technique is valuable for the identification, quantification, and characterization of a wide range of molecules, including biopharmaceuticals and metabolites. casss.orgasiapharmaceutics.info CE-MS has been successfully used for in-depth proteomic and glycomic profiling of limited biological samples. chromatographyonline.com For anionic metabolites, CE-MS method optimization, including analyte stacking, injection, and separation conditions, is crucial for compatibility with nanospray ionization and achieving reliable detection. nih.gov

While specific applications of Supercritical Fluid Chromatography (SFC) for N-caffeoylputrescinium(1+) are not extensively documented, SFC is a powerful separation technique that uses a supercritical fluid as the mobile phase and is often coupled with MS for the analysis of a wide range of compounds.

Qualitative and Quantitative Analysis Considerations

Both qualitative and quantitative analyses are crucial aspects of research on N-caffeoylputrescinium(1+).

Qualitative Analysis: Qualitative analysis aims to identify the presence of N-caffeoylputrescinium(1+) in a sample. curriculumresources.edu.gh This is typically achieved by comparing the analytical data of the unknown sample with that of an authentic standard. researchgate.net Key identification parameters include retention time in chromatographic methods (e.g., HPLC), UV-Vis spectral matching, and mass spectral data (molecular ion and fragmentation pattern). researchgate.net For instance, in one study, compounds were identified by chromatographic comparison with authentic substances and by spectroscopic methods such as FAB mass spectrometry, ¹H, and ¹³C NMR. biocrick.com

Quantitative Analysis: Quantitative analysis determines the concentration of N-caffeoylputrescinium(1+) in a sample. curriculumresources.edu.gh This is commonly performed using HPLC with UV or MS detection. tjpr.orgmdpi.com The method involves creating a calibration curve by plotting the peak area or height against the concentration of a series of known standards. mdpi.comjfda-online.com The concentration of the analyte in the sample is then determined by interpolating its response on the calibration curve. mdpi.comjfda-online.com For example, the quantification of caffeoylputrescine in tomato leaves was achieved by measuring the area under the peak and expressing it relative to a calibration curve of a suitable standard like kukoamine A. mdpi.com

Method Validation Parameters for N-caffeoylputrescinium(1+) Analysis

For any analytical method to be considered reliable and accurate, it must undergo a thorough validation process. ujpronline.comdemarcheiso17025.com Method validation establishes documented evidence that the procedure is suitable for its intended purpose. demarcheiso17025.com Key validation parameters for the analysis of N-caffeoylputrescinium(1+) and related hydroxycinnamic acid amides include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jfda-online.comd-nb.info

Table 2: Key Method Validation Parameters

ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. iosrphr.org
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. jfda-online.com
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. jfda-online.com
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. iosrphr.org
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). demarcheiso17025.comd-nb.info
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. jfda-online.comd-nb.info
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jfda-online.comd-nb.info
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ujpronline.com

Detailed Research Findings: In the validation of an HPLC-DAD method for hydroxycinnamic acid derivatives, parameters such as specificity, accuracy, precision, LOD, LOQ, and linearity were assessed. d-nb.info For a UHPLC-MS/MS method for hydroxycinnamic acid amides, validation included specificity, linearity, intra- and inter-day precision and accuracy, LOD, LOQ, recovery, and reproducibility. jfda-online.com The calibration curves for these compounds showed good linearity with correlation coefficients (r²) often exceeding 0.99. d-nb.info Accuracy is often determined through recovery studies, where a known amount of the standard is spiked into a sample matrix and the percentage recovered is calculated. d-nb.info Precision is evaluated by repeatedly analyzing the same sample and is typically expressed as the relative standard deviation (RSD). d-nb.info

Ecological Interactions Involving N Caffeoylputrescinium 1+

Role in Allelopathy and Plant-Plant Interactions

Allelopathy describes the chemical influence of one plant on another, typically through the release of secondary metabolites that can inhibit the growth and development of neighboring competitors. nih.govusamv.roblazingprojects.com HCAAs, including compounds structurally related to N-caffeoylputrescinium(1+), are recognized as a class of metabolites that can be involved in these complex interactions. nih.gov

The production of allelochemicals is an adaptive strategy for plants to reduce competition for resources. nih.gov While specific studies demonstrating the allelopathic activity of N-caffeoylputrescinium(1+) are not prevalent, the general function of phenylpropanoid-derived compounds in plant-plant interference is well-established. researchgate.net These compounds can be released into the soil via root exudates or from decomposing plant litter, affecting seed germination and seedling growth of nearby plants. The ability of a plant to produce and release such compounds can be a significant factor in its success within a plant community. nih.govusamv.ro

Plant-Microbe Interactions (e.g., Rhizosphere, Endophytes)

The rhizosphere, the soil region immediately surrounding plant roots, is a hub of chemical communication between plants and microbes. nih.govnih.govmdpi.com Plants release a diverse array of metabolites, including HCAAs, which play a significant role in shaping the composition and function of the rhizosphere microbiome. nih.govelsevierpure.com These compounds can act as antimicrobial agents, protecting the plant from pathogenic fungi and bacteria, or as signaling molecules to attract beneficial microbes. nih.govnih.gov

HCAAs contribute to plant defense by reinforcing the cell wall, creating a stronger barrier against pathogen invasion. nih.govnih.govfrontiersin.org Studies have shown that the accumulation of various HCAAs is induced in response to infection by pathogens like Pseudomonas syringae and Phytophthora infestans. frontiersin.orgresearchgate.net

Beneficial interactions are also mediated by these compounds. Endophytes, which are microbes living within plant tissues, can enhance plant growth and stress resilience. mdpi.comfrontiersin.org The relationship between the host plant and its endophytic community can be influenced by the plant's metabolic profile. Some endophytes can even enhance the production of hydroxycinnamic acids in the host plant, suggesting a complex, mutually beneficial relationship. nih.gov

Table 1: Antimicrobial Activity of Selected Hydroxycinnamic Acid Amides (HCAAs)

Compound/Acid Target Microbe(s) Observed Effect
Ferulic acid Fusarium oxysporum Growth inhibition
p-Coumaric acid Colletotrichum acutatum Growth inhibition
Trans-cinnamic acid Colletotrichum acutatum Growth inhibition
Various HCAAs Aspergillus niger, Penicillium verruciformis Growth inhibition

Plant-Insect Interactions (e.g., Defense, Attraction)

Plants have evolved a sophisticated chemical arsenal (B13267) to defend against insect herbivores. researchgate.netnih.govucsd.edu HCAAs are a key component of this defense system. researchgate.net They can deter feeding, reduce the nutritional quality of the plant tissue, or be outright toxic to insects. The accumulation of HCAAs is often triggered by insect damage, indicating their role as an inducible defense. frontiersin.org

A notable example is the discovery of a novel caffeoylputrescine-green leaf volatile (GLV) compound, known as CPH, in wild tobacco (Nicotiana attenuata). This compound provides resistance against Empoasca leafhoppers. nih.govresearchgate.net The synthesis of CPH is triggered by the jasmonate signaling pathway, a key hormonal pathway in plant defense against herbivores. researchgate.net Other HCAAs, such as N¹,N¹⁰-di-p-coumaroylspermidine, have also been shown to increase in response to insect infestation, acting by cross-linking cell wall components to make tissues more resistant to feeding. mdpi.com

Table 2: Role of Specific HCAAs in Plant Defense Against Insects

Compound/Derivative Plant Species Interacting Insect Role/Mechanism
Caffeoylputrescine-GLV (CPH) Nicotiana attenuata (Wild Tobacco) Empoasca leafhoppers Confers nonhost resistance; acts as a repellent. nih.govresearchgate.net
N¹,N¹⁰-di-p-coumaroylspermidine Rice (Oryza sativa) Leaf folder insects Increases tissue resistance to feeding by cross-linking cell wall components. mdpi.com
p-Coumaroyl amides Solanum rostratum Helicoverpa armigera Exhibit antifeedant activity. mdpi.com

While primarily known for defense, plant secondary metabolites can also be involved in attracting beneficial insects, such as predators or parasitoids of the herbivores. ucsd.edu Volatile compounds released upon herbivore attack can signal to these natural enemies, an indirect defense mechanism. While direct evidence for N-caffeoylputrescinium(1+) in attracting beneficial insects is lacking, the broader class of herbivore-induced plant volatiles plays a critical role in these tritrophic interactions.

Impact on Higher Trophic Levels and Food Webs

The chemical composition of plants, the primary producers, forms the foundation of most terrestrial food webs and influences the organisms at higher trophic levels. britannica.comwikipedia.orguomus.edu.iq Trophic levels describe the position an organism occupies in a food chain, from producers to primary consumers (herbivores), secondary consumers (carnivores), and so on. wikipedia.orgsavemyexams.comlibretexts.org

Plant secondary metabolites like HCAAs can have cascading effects through the food web. By deterring herbivory, these compounds can limit the amount of energy and biomass transferred from the first trophic level (plants) to the second (herbivores). britannica.com This can, in turn, affect the populations of predators and parasitoids at the third and fourth trophic levels that depend on these herbivores for food.

Furthermore, some herbivores have evolved mechanisms to tolerate or even sequester plant defense compounds. In such cases, the sequestered chemicals can then provide a defense for the herbivore against its own predators, demonstrating how plant chemistry can influence interactions across multiple trophic levels. While specific research tracking the flow of N-caffeoylputrescinium(1+) through food webs is not available, the principle that plant defensive chemistry shapes the structure and dynamics of these webs is a fundamental concept in ecology.

Coevolutionary Dynamics in Ecological Systems

The interactions between plants and their herbivores or pathogens are often characterized by a coevolutionary arms race. Plants evolve novel chemical defenses, such as HCAAs, to deter attack, while herbivores and pathogens, in turn, evolve mechanisms to overcome these defenses. nih.govbiorxiv.org

The biosynthesis of polyamines, a precursor to N-caffeoylputrescinium(1+), is an ancient metabolic pathway that has undergone significant diversification throughout evolutionary history, leading to a wide array of functional molecules. nih.gov The development of new HCAAs in a plant lineage could provide a significant evolutionary advantage, allowing it to escape predation from insects that are not adapted to the new compound. This selective pressure then drives the evolution of detoxification or tolerance mechanisms in the insects. For instance, the ability of tobacco hawkmoth larvae to detoxify certain plant defense compounds by chemically altering them demonstrates this dynamic interplay. eurekalert.org This reciprocal evolution shapes the diversity of both plant secondary metabolites and the host ranges of herbivores and pathogens over geological timescales.

Future Directions and Research Perspectives on N Caffeoylputrescinium 1+

Systems Biology and Multi-omics Approaches

A holistic understanding of the role of N-caffeoylputrescinium(1+) within a biological system necessitates the integration of multiple high-throughput data layers. Systems biology, coupled with multi-omics approaches, provides a powerful framework for elucidating the complex interactions and regulatory networks associated with this compound.

Future research should focus on employing a combination of genomics, transcriptomics, proteomics, and metabolomics to map the biosynthetic pathway of N-caffeoylputrescinium(1+) and identify the regulatory genes and enzymes involved. For instance, transcriptomic analysis of plants under conditions that stimulate the production of related compounds, such as N-p-coumaroyl-N'-caffeoylputrescine, can reveal candidate genes for the biosynthesis of N-caffeoylputrescinium(1+). mdpi.comnih.gov Integrating this data with proteomic and metabolomic profiles will provide a more comprehensive picture of the metabolic flux and regulatory control points. Such multi-omics strategies have been successfully used to unravel complex biological processes, such as biofilm formation in bacteria and osmotic stress responses in algae, and can be adapted to study the function of N-caffeoylputrescinium(1+). nih.govnih.gov

Table 1: Potential Multi-omics Approaches for N-caffeoylputrescinium(1+) Research

Omics Layer Research Focus Potential Outcomes
Genomics Identification of biosynthetic gene clusters.Discovery of genes encoding enzymes for caffeic acid and putrescine conjugation.
Transcriptomics Differential gene expression analysis under various stimuli.Identification of regulatory genes and transcription factors controlling biosynthesis.
Proteomics Quantification of enzyme levels and post-translational modifications.Understanding the regulation of biosynthetic enzyme activity.
Metabolomics Profiling of related metabolites and pathway intermediates.Elucidation of the complete biosynthetic and degradation pathways.

Synthetic Biology Applications for N-caffeoylputrescinium(1+) Production

The low abundance of many valuable natural products in their native plant sources often hinders their large-scale application. Synthetic biology offers a promising solution by enabling the engineering of microbial chassis for the heterologous production of desired compounds. nih.govresearchgate.netnih.gov

Future efforts in this area should concentrate on the reconstruction of the N-caffeoylputrescinium(1+) biosynthetic pathway in well-characterized microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This would involve identifying and cloning the necessary biosynthetic genes, optimizing their expression levels, and engineering the host's metabolism to enhance the supply of precursors such as caffeic acid and putrescine. Techniques like CRISPR-based genome editing and dynamic regulation of metabolic pathways can be employed to improve production titers. nih.govnih.gov Studies on enhancing the production of caffeoylputrescine (B580379) in hairy root cultures of Physalis peruviana have demonstrated the feasibility of biotechnological production of related compounds and provide a valuable starting point. nih.gov

Elucidation of Novel Biological Functions

While the precise biological functions of N-caffeoylputrescinium(1+) are yet to be fully elucidated, research on analogous compounds provides intriguing clues. For example, N-p-coumaroyl-N'-caffeoylputrescine has been shown to possess antioxidant properties and potential anti-cancer activities by targeting proteins like HSP90AA1. mdpi.comnih.gov It is plausible that N-caffeoylputrescinium(1+) shares similar or possesses unique bioactivities.

Future investigations should systematically screen N-caffeoylputrescinium(1+) for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. Polyamines and their derivatives are known to be involved in a multitude of cellular processes, and exploring the interactions of N-caffeoylputrescinium(1+) with various cellular targets will be crucial. mdpi-res.com

Environmental and Agricultural Relevance

Polyamines, including putrescine, are key regulators of plant development and stress responses. mdpi.comnih.gov Their conjugation with phenolic acids, like caffeic acid, often enhances their biological activity and stability. Caffeoylputrescine derivatives have been observed to accumulate in plants in response to both biotic and abiotic stresses, suggesting a role in plant defense mechanisms. mdpi.com

The potential of N-caffeoylputrescinium(1+) as a biostimulant or a plant defense enhancer warrants thorough investigation. Research should explore its effects on crop growth, yield, and resistance to various environmental stressors such as drought, salinity, and pathogen attack. frontiersin.orgnih.govnih.gov The application of polyamines has been shown to improve stress tolerance in various crops, and N-caffeoylputrescinium(1+) could represent a novel and effective tool for sustainable agriculture. mdpi.comfao.org

Biotechnological Potential and Sustainability

The development of sustainable and environmentally friendly production methods for valuable chemicals is a key goal of modern biotechnology. The biotechnological production of N-caffeoylputrescinium(1+) using engineered microorganisms or plant cell cultures offers a green alternative to chemical synthesis. mdpi.comnih.gov

Future research should focus on optimizing fermentation and downstream processing to create a cost-effective and scalable production platform. Furthermore, the use of renewable feedstocks and the principles of green chemistry should be integrated into the production process to ensure its sustainability. The successful microbial production of other complex natural products serves as a blueprint for the development of a sustainable biotechnological pipeline for N-caffeoylputrescinium(1+). dtu.dk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.